Bicyclol: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
Bicyclol: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclol is a synthetic drug developed as a hepatoprotective agent. It is an analog of Schisandrin C, a bioactive component isolated from the traditional Chinese medicinal plant Schisandra chinensis. This technical guide provides an in-depth overview of the chemical structure, synthesis, and key biological signaling pathways associated with Bicyclol, tailored for professionals in the fields of chemical and pharmaceutical research.
Chemical Structure and Properties
Bicyclol is chemically known as methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate.[1] Its structure is characterized by a biphenyl core with two methylenedioxy groups, two methoxy groups, a hydroxymethyl group, and a methyl carboxylate group.
Table 1: Chemical and Physical Properties of Bicyclol
| Property | Value | Reference |
| IUPAC Name | methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate | [1] |
| CAS Number | 118159-48-1 | [2][3][4][5][6] |
| Molecular Formula | C₁₉H₁₈O₉ | [2][3][5][6] |
| Molecular Weight | 390.34 g/mol | [3][5][6] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [3][5] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, DMSO:PBS (pH 7.2) (1:9): 0.1 mg/mL | [2][4] |
| λmax | 211, 228, 273 nm | [2][4] |
Synthesis of Bicyclol
The synthesis of Bicyclol has been reported through a multi-step process starting from Biphenylylmethylcarbinol. The key steps involve hydrolysis, dehydration to form an anhydride, reduction, and subsequent methylation to yield the final product. While the synthesis of Bicyclol's metabolites has been described using coupling reactions like the Ullmann condensation and Suzuki-Miyaura coupling, a detailed protocol for the parent compound is outlined in patent literature.
Synthetic Pathway Overview
Caption: Synthetic pathway of Bicyclol from Biphenylylmethylcarbinol.
Experimental Protocols
The following protocols are based on the procedures described in patent CN103242286A.
Step 1: Synthesis of Diphenyl Dicarboxylic Acid (Intermediate 1)
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Reaction: Biphenylylmethylcarbinol (3.1 kg) is dissolved in a mixture of acetone (19.4 L) and an aqueous solution of sodium hydroxide (740 g in 12.8 L of water).
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Procedure: The mixture is heated to reflux and stirred for 4 hours. After completion of the reaction (monitored by thin-layer chromatography), acetone is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate. The aqueous layer is then cooled to 10°C and acidified with concentrated hydrochloric acid to a pH of approximately 4, leading to the precipitation of a white solid.
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Purification: The solid is collected by centrifugation, washed with pure water, and dried at 80°C.
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Yield: Approximately 97.5% - 99.5%.
Step 2: Synthesis of Diphenyl Dicarboxylic Acid Anhydride (Intermediate 2)
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Reaction: Intermediate 1 (2.8 kg) is suspended in acetic anhydride (14 L).
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Procedure: The mixture is heated to reflux and maintained for 8 hours. After completion, the acetic anhydride is evaporated to dryness.
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Yield: Approximately 92.1% - 94.1%.
Step 3: Synthesis of Biphenyl Acid Alcohol (Intermediate 3)
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Reaction: Intermediate 2 (2.48 kg) is dissolved in tetrahydrofuran (THF) (37.2 L) in a reactor and cooled to about 10°C. Sodium borohydride (1 kg) is added in portions over 2 hours.
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Procedure: The reaction is stirred at room temperature for 30 minutes after the addition is complete. The reaction mixture is then processed to isolate the product.
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Yield: Approximately 86.4% - 88.4%.
Step 4: Synthesis of Bicyclol
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Reaction: The lactone intermediate derived from Intermediate 3 is reacted with methanol in the presence of a carboxylate salt.
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Procedure: The crude product is purified by recrystallization three times. The final product is dried under vacuum at 40°C for about 10 hours.
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Yield: Approximately 65% - 70%.
Table 2: Summary of Reaction Yields for Bicyclol Synthesis
| Step | Product | Starting Material | Reagents | Yield |
| 1 | Diphenyl Dicarboxylic Acid | Biphenylylmethylcarbinol | NaOH, Acetone, H₂O | 97.5% - 99.5% |
| 2 | Diphenyl Dicarboxylic Acid Anhydride | Diphenyl Dicarboxylic Acid | Acetic Anhydride | 92.1% - 94.1% |
| 3 | Biphenyl Acid Alcohol | Diphenyl Dicarboxylic Acid Anhydride | NaBH₄, THF | 86.4% - 88.4% |
| 4 | Bicyclol | Lactone Intermediate | Methanol, Carboxylate Salt | 65% - 70% |
Spectroscopic Data
¹H-NMR (600 MHz, CDCl₃): δ 7.35 (s, 1H), 6.79 (s, 1H), 6.06 (d, J=8.3Hz, 2H), 5.99 (s, 2H), 4.56 (d, J=12Hz, 2H), 3.95 (s, 3H), 3.93 (s, 3H), 3.77 (s, 3H).
Mechanism of Action: Signaling Pathways
Bicyclol exerts its hepatoprotective effects through the modulation of several signaling pathways, with the inhibition of the ROS-MAPK-NF-κB pathway being a key mechanism. In conditions of liver injury, the production of reactive oxygen species (ROS) is elevated, which in turn activates the mitogen-activated protein kinase (MAPK) cascade and subsequently the nuclear factor-kappa B (NF-κB). This leads to the transcription of pro-inflammatory cytokines and perpetuates liver damage. Bicyclol has been shown to reduce ROS levels, thereby inhibiting the downstream activation of MAPK and NF-κB.
Caption: Bicyclol's inhibitory effect on the ROS-MAPK-NF-κB signaling pathway.
Experimental Workflow: Analysis of NF-κB Pathway Activation
A common method to assess the activation of the NF-κB pathway is through Western blot analysis to measure the levels of key proteins, such as phosphorylated p65 (a subunit of NF-κB) and IκBα (an inhibitor of NF-κB).
Caption: Experimental workflow for Western blot analysis of NF-κB pathway modulation by Bicyclol.
Detailed Methodology for Western Blot Analysis
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Cell Culture and Treatment: Hepatocytes (e.g., HepG2 or primary hepatocytes) are cultured under standard conditions. Cellular stress is induced using an appropriate agent (e.g., lipopolysaccharide [LPS] or hydrogen peroxide [H₂O₂]). Cells are then treated with varying concentrations of Bicyclol for a specified duration.
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Protein Extraction: Cells are washed with cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
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Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
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SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight. The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 [TBST]) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated p65, total p65, IκBα, and a loading control like β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Conclusion
Bicyclol presents a compelling case of a rationally designed drug inspired by traditional medicine. Its well-defined chemical structure and a scalable synthetic route make it an accessible compound for further research and development. The elucidation of its mechanism of action, particularly its role in modulating the ROS-MAPK-NF-κB signaling pathway, provides a solid foundation for its therapeutic application in liver diseases. This guide offers a comprehensive resource for scientists and researchers to understand and further investigate the chemical and biological properties of Bicyclol.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. [Synthesis of metabolites of bicyclol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103242286A - Bicyclol medical composition and preparation method thereof - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
